molecular formula C18H14Br2O3 B1419115 (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone CAS No. 51073-13-3

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

Cat. No. B1419115
CAS RN: 51073-13-3
M. Wt: 438.1 g/mol
InChI Key: BFNPMHRTUYWBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone” is an organic compound . It belongs to the class of aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Scientific Research Applications

Synthesis and Imaging in Parkinson's Disease

The compound's derivatives, such as HG-10-102-01, are synthesized for potential use as PET (Positron Emission Tomography) agents. This particular derivative was prepared for imaging LRRK2 enzymes in Parkinson's disease, highlighting its potential application in neurological research and diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Antitumor Properties

A derivative of this compound, (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)methanone, was synthesized and showed significant cytotoxicity against tumorigenic cell lines, suggesting its potential as an anti-tumor agent (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Antibacterial and Antifungal Activities

Substituted derivatives of this compound were prepared and exhibited in vitro antibacterial activity against different bacterial strains and antifungal activity against fungal strains. This highlights its potential use in developing new antimicrobial agents (Reddy & Reddy, 2016).

Antimicrobial and Antioxidant Studies

Synthesis and study of certain derivatives showed antibacterial activity and free radical scavenging activity, indicating potential use in antimicrobial and antioxidant applications (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).

Carbonic Anhydrase Inhibitors

Derivatives of this compound were synthesized and tested as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors can be used in the treatment of disorders related to pH regulation (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Crystal Structure Analysis

The crystal structure of certain derivatives was analyzed, which can contribute to understanding the properties and potential applications of these compounds in various scientific fields (Benites, Valderrama, Ríos, Cárdenas, & Brito, 2016).

Safety And Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling this compound. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided, as should dust formation .

properties

IUPAC Name

(3,5-dibromo-4-methoxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2O3/c1-3-14-16(11-6-4-5-7-15(11)23-14)17(21)10-8-12(19)18(22-2)13(20)9-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNPMHRTUYWBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658897
Record name (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

CAS RN

51073-13-3
Record name (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Reactant of Route 5
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.